molecular formula C9H8O2S B1615017 3-phenyl-2H-thiete 1,1-dioxide CAS No. 25903-17-7

3-phenyl-2H-thiete 1,1-dioxide

Cat. No.: B1615017
CAS No.: 25903-17-7
M. Wt: 180.23 g/mol
InChI Key: KJFRXAAXPFSUGY-UHFFFAOYSA-N
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Description

3-Phenyl-2H-thiete 1,1-dioxide is an organic compound with the molecular formula C₉H₈O₂S. It is a member of the thiete family, characterized by a four-membered ring containing sulfur and oxygen atoms. This compound is notable for its unique cyclic structure and its applications in organic synthesis, particularly as a building block for various pharmaceuticals, agrochemicals, and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2H-thiete 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetylene with sulfur dioxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiete ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2H-thiete 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-2H-thiete 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-phenyl-2H-thiete 1,1-dioxide involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing biological pathways and molecular interactions. The sulfur and oxygen atoms in the thiete ring play a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2H-thiete 1,1-dioxide is unique due to its phenyl substitution, which enhances its stability and reactivity compared to other thiete derivatives. This substitution also broadens its range of applications in organic synthesis and material science .

Properties

IUPAC Name

3-phenyl-2H-thiete 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-12(11)6-9(7-12)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFRXAAXPFSUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CS1(=O)=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311391
Record name 3-Phenyl-1lambda~6~-thiete-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25903-17-7
Record name NSC242973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-1lambda~6~-thiete-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-phenyl-2H-thiete 1,1-dioxide
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Reactant of Route 6
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